Predicted Lipophilicity (XLogP) of 7,7-Diphenyl-1,4-oxazepane vs. 4-Allyl-7,7-diphenyl-1,4-oxazepane
The predicted XLogP for 7,7‑diphenyl‑1,4‑oxazepane is **3.5**, which is lower than the XLogP of **3.9** for its direct N‑allyl analog (4‑Allyl‑7,7‑diphenyl‑1,4‑oxazepane, CAS 62537‑41‑1) . This difference arises because the free N‑H group in the parent compound imparts greater polarity (TPSA 21.26 Ų) compared to the lipophilic allyl substituent. For CNS‑oriented programs, maintaining an XLogP below 4 is desirable to avoid excessive lipophilicity‑driven promiscuity and metabolic instability [1].
| Evidence Dimension | Predicted Octanol–Water Partition Coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.5 |
| Comparator Or Baseline | 4‑Allyl‑7,7‑diphenyl‑1,4‑oxazepane (CAS 62537‑41‑1): XLogP = 3.9 |
| Quantified Difference | ΔXLogP = –0.4 (target compound is less lipophilic) |
| Conditions | In silico prediction (ACD/Labs or similar algorithm as reported by Chem960) |
Why This Matters
Lower lipophilicity can translate into reduced non‑specific protein binding and improved aqueous solubility, making 7,7‑diphenyl‑1,4‑oxazepane a more attractive starting point for lead optimization than its N‑allyl derivative.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
